molecular formula C12H7Cl3O3 B13422093 2-Chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol

2-Chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol

Cat. No.: B13422093
M. Wt: 305.5 g/mol
InChI Key: RLUNGJHVZZJUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triclosan has been incorporated into various personal care products such as soaps, toothpastes, and disinfectants since the 1960s . 4-Hydroxy Triclosan is known for its antimicrobial properties and is a subject of interest due to its environmental persistence and potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Triclosan typically involves the chlorination of 2-hydroxy diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and pH to ensure selective chlorination at the desired positions on the aromatic ring .

Industrial Production Methods: Industrial production of 4-Hydroxy Triclosan follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Triclosan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy Triclosan has diverse applications in scientific research:

    Chemistry: Used as a model compound to study halogenated phenols and their reactivity.

    Biology: Investigated for its effects on microbial communities and potential as an antimicrobial agent.

    Medicine: Explored for its potential use in antimicrobial coatings for medical devices.

    Industry: Utilized in the development of antimicrobial materials and products.

Mechanism of Action

The antimicrobial action of 4-Hydroxy Triclosan involves the inhibition of fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), preventing the synthesis of essential fatty acids required for bacterial cell membrane formation. This leads to the disruption of bacterial cell membranes and ultimately cell death .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Triclosan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .

Properties

Molecular Formula

C12H7Cl3O3

Molecular Weight

305.5 g/mol

IUPAC Name

2-chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol

InChI

InChI=1S/C12H7Cl3O3/c13-6-1-2-11(8(15)3-6)18-12-5-9(16)7(14)4-10(12)17/h1-5,16-17H

InChI Key

RLUNGJHVZZJUPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.